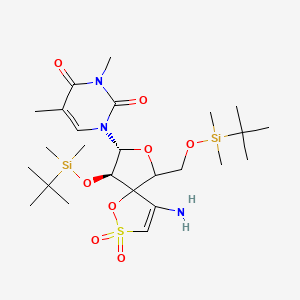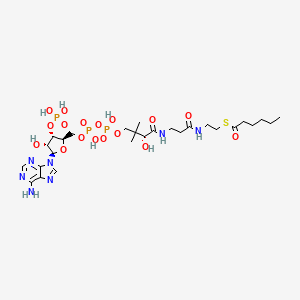
依匹斯汀
概述
描述
依匹斯汀是一种第二代抗组胺药和肥大细胞稳定剂,主要用于治疗过敏性结膜炎。 它对组胺 H1 受体具有高度选择性,并且不穿过血脑屏障,因此是一种非镇静性抗组胺药 .
科学研究应用
作用机制
依匹斯汀通过多种机制发挥其作用:
稳定肥大细胞: 它阻止肥大细胞脱颗粒,从而控制过敏反应.
组胺受体拮抗作用: 依匹斯汀与 H1 和 H2 受体结合,阻止组胺结合,从而止痒.
抑制促炎介质: 它阻止血管释放促炎化学介质,从而阻止过敏反应的进展.
生化分析
Biochemical Properties
Epinastine functions as a direct H1 receptor antagonist and inhibits the release of histamine from mast cells . It interacts with several biomolecules, including histamine H1 and H2 receptors, alpha-1, alpha-2, and 5-HT2 receptors . By stabilizing mast cells and preventing their degranulation, Epinastine controls allergic responses and provides lasting protection against itching and inflammation .
Cellular Effects
Epinastine exerts significant effects on various cell types, particularly those involved in allergic responses. It stabilizes mast cells, preventing their degranulation and subsequent release of histamine and other pro-inflammatory mediators . This action helps to control allergic reactions and reduce symptoms such as itching and inflammation. Additionally, Epinastine influences cell signaling pathways by blocking histamine binding to its receptors, thereby modulating gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Epinastine acts by binding to histamine H1 receptors, thereby preventing histamine from exerting its effects . It also inhibits the release of histamine from mast cells by stabilizing their membranes . Furthermore, Epinastine prevents the release of pro-inflammatory chemical mediators from blood vessels, halting the progression of allergic responses . These actions collectively contribute to its efficacy in treating allergic conjunctivitis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epinastine have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12 hours . Studies have shown that Epinastine maintains its efficacy over extended periods, with no significant degradation observed . Long-term exposure to Epinastine in in vitro and in vivo studies has demonstrated sustained control of allergic responses without significant adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of Epinastine vary with different dosages. At therapeutic doses, Epinastine effectively controls allergic responses without causing significant toxicity . At higher doses, some adverse effects, such as sedation and gastrointestinal disturbances, have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Epinastine is metabolized primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2B6, playing key roles in its metabolism . The compound is poorly metabolized compared to other antihistamines, resulting in a longer duration of action . Epinastine does not significantly inhibit CYP3A4 activity, reducing the risk of drug-drug interactions .
Transport and Distribution
Epinastine is transported and distributed within cells and tissues primarily through passive diffusion . It has a high affinity for histamine receptors, which facilitates its accumulation in target tissues . The compound does not cross the blood-brain barrier, minimizing central nervous system side effects . Epinastine’s distribution is influenced by factors such as body weight and food intake .
Subcellular Localization
Epinastine’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine receptors on the cell membrane . The compound’s activity is not significantly affected by subcellular compartmentalization, allowing it to exert its effects efficiently . Epinastine does not undergo significant post-translational modifications that would alter its localization or function .
准备方法
依匹斯汀的制备涉及多个合成步骤。一种方法包括在保护下,使 6-氯甲基-11-二氢二苯并[b,e]氮杂卓与氨基试剂反应,生成氨基保护化合物。随后进行还原和脱保护反应,生成 6-氨甲基-6,11-二氢二苯并[b,e]氮杂卓。 最后,进行氰化溴环化,然后用碱中和,并与盐酸反应,生成依匹斯汀盐酸盐 . 该方法由于其原料易得、副产物少、产品纯度高,适用于工业生产 .
化学反应分析
依匹斯汀会经历各种化学反应,包括:
氧化: 依匹斯汀可以在特定条件下被氧化,但详细的氧化途径尚未广泛记录。
还原: 还原反应是其合成路线的一部分,特别是在中间体的转化中。
这些反应中常用的试剂包括三乙胺、吡啶、甲胺、二甲胺、甲醇钠、乙醇钠、氢氧化钠、碳酸钠和氢氧化钾 . 这些反应产生的主要产物是导致最终产物依匹斯汀盐酸盐的中间体 .
相似化合物的比较
依匹斯汀与其他第二代抗组胺药如西替利嗪、依巴斯汀、非索非那定、特非那定和氯雷他定进行比较。 与第一代抗组胺药不同,这些化合物不会穿过血脑屏障,从而降低了镇静的风险 . 依匹斯汀对 H1 受体的高度选择性及其对 H2 受体的额外作用使其在其同类产品中独树一帜 .
类似化合物包括:
- 西替利嗪
- 依巴斯汀
- 非索非那定
- 特非那定
- 氯雷他定
属性
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZLSFABNNENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108929-04-0 (hydrochloride) | |
| Record name | Epinastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048371 | |
| Record name | Epinastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.63e-01 g/L | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response. | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80012-43-7 | |
| Record name | Epinastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epinastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPINASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 °C, 205 - 208 °C | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)
![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)




